molecular formula C11H16Cl3NO B1670465 Dichloroisoproterenol hydrochloride CAS No. 51-29-6

Dichloroisoproterenol hydrochloride

Katalognummer: B1670465
CAS-Nummer: 51-29-6
Molekulargewicht: 284.6 g/mol
InChI-Schlüssel: IIEMWZNXXFGMCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dichloroisoproterenol hydrochloride involves the reaction of 3,4-dichlorophenylacetone with isopropylamine, followed by reduction to yield the desired product . The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Dichloroisoproterenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various alcohols, quinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Historical Background and Pharmacological Properties

Dichloroisoproterenol was the first beta-blocker developed, acting on both β1-adrenergic and β2-adrenergic receptors. Its pharmacological profile includes properties as a partial agonist/antagonist at these receptors, which has influenced the design of subsequent beta-blockers like propranolol and pronethalol. Despite its low potency and eventual withdrawal from clinical use due to safety concerns, DCI's role in advancing beta-blocker research remains notable .

Scientific Research Applications

Dichloroisoproterenol has been employed in various scientific studies, primarily focusing on its effects on adrenergic signaling and its potential therapeutic implications in conditions such as insulin resistance and polycystic ovary syndrome. Below are some key applications:

Adrenergic Receptor Studies

DCI has been utilized to investigate the role of adrenergic receptors in various physiological processes. For instance, studies have shown that DCI can modulate contractile responses in human tissues, such as the Fallopian tube, where it affects muscle contractions induced by nerve stimulation and noradrenaline .

Insulin Resistance and Metabolic Disorders

Research indicates that dichloroisoproterenol is being explored for its potential effects on insulin resistance and metabolic disorders. Clinical trials have assessed its impact on glucose metabolism and hormonal regulation in conditions like polycystic ovary syndrome, highlighting its relevance in endocrinology .

Cancer Research

Recent investigations have examined the role of beta-blockers, including dichloroisoproterenol, in cancer therapy. Studies suggest that DCI may influence tumor growth dynamics through adrenergic signaling pathways, potentially offering insights into stress-related tumor promotion .

Case Studies and Experimental Findings

The following table summarizes notable studies involving dichloroisoproterenol:

Study ReferenceFocus AreaKey Findings
Nakanishi & Wood (1967) Human Fallopian Tube MotilityDCI demonstrated significant effects on contractile responses when combined with alpha-blocking agents; it modulated inhibitory responses to nerve stimulation.
DrugBank (2024) Insulin ResistanceDCI is being investigated for its role in improving insulin sensitivity and metabolic functions in polycystic ovary syndrome patients.
PMC (2023) Cancer TherapyExplored the impact of beta-blockers like DCI on tumor growth under stress conditions; indicated potential for improving therapeutic outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dichloroisoproterenol hydrochloride is unique in its historical significance as the first beta blocker developed. Its partial agonist/antagonist activity and low potency distinguish it from other beta blockers like propranolol, which are more potent and clinically effective .

Biologische Aktivität

Dichloroisoproterenol hydrochloride (DCI) is a synthetic compound that primarily acts on beta-adrenergic receptors. It has been explored for various therapeutic applications, including studies related to insulin resistance and polycystic ovary syndrome (PCOS) . This article delves into the biological activity of DCI, highlighting its mechanisms, pharmacodynamics, and relevant case studies.

  • Chemical Formula : C11_{11}H15_{15}Cl2_2NO
  • Molecular Weight : 248.15 g/mol
  • CAS Number : 51-29-6
  • Solubility : 0.127 mg/mL in water .

Dichloroisoproterenol acts as a non-selective beta-adrenergic agonist , influencing both β1 and β2 adrenergic receptors. Its mechanism involves:

  • Binding Affinity : DCI binds to beta-adrenergic receptors with varying affinities, exhibiting partial agonistic properties at these sites .
  • Signal Transduction : Once bound, it activates adenylate cyclase through G protein coupling, leading to increased intracellular cAMP levels, which mediates various physiological responses .

Table 1: Receptor Binding Characteristics

Receptor TypeBinding AffinityAction Type
β1ModeratePartial Agonist
β2ModeratePartial Agonist

Pharmacological Effects

  • Cardiovascular Effects : DCI can induce vasodilation and increase heart rate due to its action on beta receptors, which is significant in managing conditions like asthma and cardiac distress .
  • Metabolic Effects : Studies have shown that DCI may improve insulin sensitivity and has been investigated for its role in managing PCOS and related metabolic disorders .

Case Studies

  • Insulin Resistance in PCOS : A clinical trial demonstrated that DCI administration improved insulin sensitivity in women with PCOS, suggesting its potential as a therapeutic agent for metabolic dysregulation .
  • Sickling Phenomenon : Research indicated that DCI could inhibit sickling in red blood cells when added prior to deoxygenation, showcasing its potential utility in sickle cell disease management .

Table 2: Summary of Clinical Findings

Study FocusOutcome
Insulin Sensitivity in PCOSImproved sensitivity observed
Sickle Cell DiseaseInhibition of sickling noted

Safety and Side Effects

While DCI has therapeutic potential, it is essential to consider its safety profile:

  • Adverse Effects : Common side effects include palpitations, tremors, and anxiety due to its adrenergic activity.
  • Drug Interactions : Caution is advised when used with other adrenergic agents as it may enhance hypertensive effects .

Eigenschaften

IUPAC Name

1-(3,4-dichlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO.ClH/c1-7(2)14-6-11(15)8-3-4-9(12)10(13)5-8;/h3-5,7,11,14-15H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEMWZNXXFGMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018909
Record name Dichloroisoproterenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-29-6
Record name Benzenemethanol, 3,4-dichloro-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichloroisoproterenol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DCI hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dichloroisoproterenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dichloro-α-[(isopropylamino)methyl]benzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICHLOROISOPROTERENOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD42620PS5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichloroisoproterenol hydrochloride
Reactant of Route 2
Reactant of Route 2
Dichloroisoproterenol hydrochloride
Reactant of Route 3
Reactant of Route 3
Dichloroisoproterenol hydrochloride
Reactant of Route 4
Reactant of Route 4
Dichloroisoproterenol hydrochloride
Reactant of Route 5
Reactant of Route 5
Dichloroisoproterenol hydrochloride
Reactant of Route 6
Reactant of Route 6
Dichloroisoproterenol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.